molecular formula C11H9ClN2 B1353703 3-(4-Chlorostyryl)-1H-Pyrazole CAS No. 1829580-37-1

3-(4-Chlorostyryl)-1H-Pyrazole

Cat. No.: B1353703
CAS No.: 1829580-37-1
M. Wt: 204.65 g/mol
InChI Key: SHJXJPOMWYIJSA-ZZXKWVIFSA-N
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Description

3-(4-Chlorostyryl)-1H-pyrazole (CAS 852691-01-1) is a chemical compound with the molecular formula C11H9ClN2 and a molecular weight of 204.66 g/mol . It belongs to the class of styrylpyrazoles, which are pyrazole derivatives featuring a 2-arylvinyl group attached to the pyrazole core . This structural motif is of significant interest in medicinal chemistry due to its conjugation-extending properties and its presence in compounds with a wide range of biological activities . The styrylpyrazole scaffold, including structures like this compound, is recognized as a privileged structure in biomedical research . It serves as a key template for the development of novel therapeutic agents. Research into analogous compounds has demonstrated promising biological activities, including anticancer and anti-inflammatory effects . Some styrylpyrazole derivatives have been identified as dual inhibitors of 5-lipoxygenase (5-LO) and cyclooxygenase (CO), exhibiting oral activity in models of inflammation without ulcerogenic potential . Furthermore, 3,5-bis(styryl)pyrazole analogs have shown potent antioxidant, neuroprotective, and antiproliferative activities in various studies, highlighting the potential of this chemotype in drug discovery . The compound is supplied for research purposes. Researchers can leverage it as a building block in organic synthesis or as a core scaffold for the design and development of new bioactive molecules targeting a variety of pathological conditions. For detailed safety and handling information, please refer to the Safety Data Sheet (SDS). This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-[(E)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-10-4-1-9(2-5-10)3-6-11-7-8-13-14-11/h1-8H,(H,13,14)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJXJPOMWYIJSA-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Chlorostyryl 1h Pyrazole and Advanced Derivatization

Conventional Synthetic Approaches to 3-(4-Chlorostyryl)-1H-Pyrazole and its Derivatives

Conventional methods for the synthesis of pyrazoles, including this compound, have traditionally relied on well-established cyclocondensation and multi-step reaction sequences. These approaches form the foundation of pyrazole (B372694) chemistry and are still widely employed.

Cyclocondensation Reactions with Hydrazines and Carbonyl Precursors

The most fundamental and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine (B178648) derivative. mdpi.comnih.gov This approach, often referred to as the Knorr pyrazole synthesis, offers a straightforward route to a wide array of substituted pyrazoles. mdpi.com

In the context of this compound, this would typically involve the reaction of a β-dicarbonyl precursor bearing a 4-chlorostyryl moiety with hydrazine hydrate (B1144303). The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration to afford the aromatic pyrazole ring. The choice of solvent and catalyst can influence the reaction rate and yield. Acidic conditions are often employed to facilitate the dehydration step. nih.gov

Key features of this method include its operational simplicity and the ready availability of starting materials. However, when using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a potential drawback that needs to be carefully managed through control of reaction conditions or the use of specific protecting groups. mdpi.com

Preparation via 1,3-Diketone Intermediates

A common strategy for accessing the necessary precursors for pyrazole synthesis is through the in situ generation or prior synthesis of 1,3-diketones. organic-chemistry.orgresearchgate.net These diketones can then be reacted with hydrazines to form the pyrazole ring. A versatile one-pot synthesis involves the reaction of a ketone with an acid chloride to form the 1,3-diketone, which is then immediately treated with hydrazine without isolation of the intermediate. organic-chemistry.org This method has been shown to be rapid and general for the synthesis of a variety of pyrazoles. organic-chemistry.org

For the synthesis of this compound, this would involve the acylation of a ketone with a derivative of cinnamic acid to introduce the styryl moiety, followed by cyclization with hydrazine. The use of a strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to generate the enolate for the initial acylation step. beilstein-journals.org

Reactant 1Reactant 2ProductConditionsYield
Diaryl 1,3-diketonesHydrazine hydratePyrazole derivativesAbsolute ethanol (B145695), refluxGood
KetonesAcid chlorides1,3-DiketonesStrong base (e.g., LDA)High
1,3-DiketonesHydrazinePyrazolesVarious solvents, often with acid or base catalysisVariable

Chalcone-Based Synthesis Routes for Styryl-Pyrazoles

Chalcones, or α,β-unsaturated ketones, are excellent and widely used precursors for the synthesis of styryl-pyrazoles. healthcare-bulletin.co.ukmdpi.comnih.govscholarsresearchlibrary.com The synthesis of the target chalcone (B49325) is typically achieved through a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde. healthcare-bulletin.co.ukmdpi.com For this compound, the required precursor would be 1-aryl-3-(4-chlorophenyl)prop-2-en-1-one.

The subsequent reaction of the chalcone with hydrazine hydrate leads to the formation of a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. nih.gov The cyclization is often carried out in a suitable solvent such as ethanol or acetic acid, and the reaction can be promoted by either acid or base catalysis. Dehydrogenation of the pyrazoline to the aromatic pyrazole can be achieved using various oxidizing agents or by air oxidation under certain conditions. nih.gov

This two-step approach is highly versatile, as it allows for the introduction of a wide variety of substituents on both the styryl and the pyrazole moieties by simply changing the starting aldehyde and ketone.

Chalcone PrecursorReagentIntermediateProductConditions
1-Aryl-3-(4-chlorophenyl)prop-2-en-1-oneHydrazine hydrateDihydropyrazole (Pyrazoline)This compoundEthanol or acetic acid, reflux

Modern Synthetic Strategies and Process Enhancements

To overcome some of the limitations of conventional methods, such as long reaction times and harsh conditions, modern synthetic strategies have been developed. These include the use of microwave irradiation and polymer-supported reagents to improve efficiency and facilitate purification.

Microwave-Assisted Synthesis Protocols for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of pyrazoles. dergipark.org.trnih.govrsc.orgresearchgate.netnih.govrsc.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. nih.gov

In the context of this compound synthesis, microwave heating can be applied to the cyclocondensation of chalcones with hydrazines. rsc.org For instance, the reaction of a chalcone with hydrazine hydrate in a suitable solvent under microwave irradiation can lead to the rapid formation of the corresponding pyrazole. rsc.org This method is not only faster but is also considered a more environmentally friendly approach due to reduced energy consumption. dergipark.org.tr One-pot, three-component reactions under microwave conditions have also been reported for the efficient synthesis of pyrazole derivatives. nih.gov

Reaction TypeReactantsConditionsReaction TimeYield
CyclocondensationChalcone, Hydrazine hydrateMicrowave irradiation, Ethanol/Acetic acidMinutesGood to Excellent
Three-componentAcetyl pyrazole, DMF-DMA, NitrileimineMicrowave irradiation, Toluene, 150°C4-10 min84-90%

Application of Polymer-Supported Reagents in Pyrazole Synthesis

The use of polymer-supported reagents offers several advantages in organic synthesis, including simplified product purification, the ability to use excess reagents to drive reactions to completion, and the potential for automation. wisdomlib.orgcam.ac.uk In pyrazole synthesis, polymer-supported reagents can be used in various ways. For instance, a polymer-bound hydrazine could be reacted with a solution of a 1,3-dicarbonyl compound or a chalcone. After the reaction, the desired pyrazole remains in solution, while the polymer-bound byproducts can be easily removed by filtration.

Alternatively, a substrate can be attached to a soluble polymer support, such as polyethylene (B3416737) glycol (PEG), and reacted with reagents in solution. This approach, known as liquid-phase synthesis, combines the benefits of both homogeneous solution-phase chemistry and solid-phase purification. At the end of the synthesis, the polymer-supported product can be precipitated and purified, followed by cleavage from the polymer to release the final product. This strategy has been successfully applied to the parallel synthesis of pyrazolines.

While specific examples for the synthesis of this compound using polymer-supported reagents are not extensively detailed in the literature, the general principles of this methodology are applicable and offer a promising avenue for the efficient and clean synthesis of this and other pyrazole derivatives. wisdomlib.org

1,3-Dipolar Cycloaddition Methodologies

The 1,3-dipolar cycloaddition is a powerful and widely employed method for the construction of five-membered heterocyclic rings, including the pyrazole core. wikipedia.orgorganic-chemistry.org This reaction typically involves the concerted [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, which is usually an alkene or an alkyne. wikipedia.orgyoutube.com

In the context of synthesizing styrylpyrazoles, a common strategy involves the reaction of a nitrile imine (the 1,3-dipole) with an appropriately substituted alkyne or an alkyne surrogate. nih.gov For the specific synthesis of a this compound, the nitrile imine would be generated in situ from a suitable precursor, such as a hydrazonoyl halide, and reacted with a dipolarophile containing the 4-chlorostyryl moiety.

A general representation of this synthetic approach is depicted below:

Scheme 1: General 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

While direct synthesis of this compound via this method is plausible, the literature more broadly covers the synthesis of various substituted pyrazoles through this versatile reaction. nih.govnih.gov The regioselectivity of the cycloaddition is a critical aspect, and it is often controlled by the electronic and steric properties of the substituents on both the nitrile imine and the dipolarophile. rsc.org In some cases, alkyne surrogates, such as trisubstituted bromoalkenes, can be employed to overcome issues with alkyne preparation and to control the regioselectivity of the cycloaddition. nih.gov

Stereoselective Synthesis of (E)- and (Z)-Isomers of this compound Analogs

The geometry of the styryl double bond, being either (E) or (Z), can significantly influence the biological activity and material properties of the final compound. Therefore, developing stereoselective synthetic methods to obtain pure isomers is of great importance.

The stereochemical outcome of reactions to produce styrylpyrazoles can often be controlled by the choice of reagents and reaction conditions. For instance, the addition of pyrazoles to alkynes has been shown to be a viable method for the synthesis of N-styrylpyrazoles, where the stereoselectivity is dependent on factors such as the base and reaction time. nih.govnih.gov A study by Garg et al. demonstrated a transition-metal-free, stereoselective synthesis of (Z)- and (E)-1-styrylpyrazoles by reacting pyrazoles with terminal alkynes in the presence of a strong base like potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO). nih.gov The stereoselectivity of this reaction was found to be governed by the reaction time and the quantity of the base used. nih.govnih.gov

In the synthesis of C-styrylpyrazoles, the reaction of chromone (B188151) derivatives with hydrazines has been explored for the preparation of (E)- and (Z)-3(5)-(2-hydroxyphenyl)-4-styrylpyrazoles. researchgate.net The stereochemistry of the resulting styrylpyrazole was influenced by the substituents on the starting materials. Notably, the presence of a nitro group on the styryl moiety has been observed to play a role in the isomerization from the (Z) to the (E) isomer during the reaction. nih.gov

A study on the alkylation of (Z)- and (E)-3(5)-(2-hydroxyphenyl)-4-styryl-1H-pyrazoles reported the synthesis of various derivatives, including (Z)-4-(4-Chlorostyryl)-1-decyl-3-(2-hydroxyphenyl)-1H-pyrazole. researchgate.net This indicates that the stereointegrity of the styryl double bond can be maintained during subsequent derivatization reactions.

The following table summarizes the stereoselective synthesis of some styrylpyrazole analogs, highlighting the conditions that favor the formation of either the (E) or (Z) isomer.

PrecursorsReagents and ConditionsProduct Isomer(s)Yield (%)Reference
Pyrazole and PhenylacetyleneLithium catalyst(Z)-1-styryl-1H-pyrazole60 nih.gov
Pyrazole and PhenylacetyleneSilver catalyst (AgNO3 or AgOTf)(Z)-1-styryl-1H-pyrazole- nih.gov
Pyrazole and Terminal AlkyneKOH/DMSO(Z)- and (E)-1-styrylpyrazoles- nih.govnih.gov
(Z)-3(5)-(2-hydroxyphenyl)-4-styryl-1H-pyrazoles and Alkyl BromideBasic medium(Z)- and (E)-1-alkyl-3-(2-hydroxyphenyl)-4-styryl-1H-pyrazoles43-83 researchgate.net

Chemical Reactivity and Transformation Pathways of 3 4 Chlorostyryl 1h Pyrazole

Oxidation Reactions of the 3-(4-Chlorostyryl)-1H-Pyrazole Scaffold

The pyrazole (B372694) ring is generally resistant to oxidation. However, the styryl moiety, specifically the alkene double bond, is susceptible to oxidative cleavage or epoxidation. Common oxidizing agents can transform the styryl group into various functional groups.

Detailed research findings indicate that the oxidation of the styryl double bond can lead to the formation of aldehydes, carboxylic acids, or epoxides, depending on the reagents and reaction conditions employed. For instance, ozonolysis would be expected to cleave the double bond, yielding 4-chlorobenzaldehyde (B46862) and a pyrazole-3-carbaldehyde. Stronger oxidizing agents like potassium permanganate (B83412) under harsh conditions could lead to the formation of 4-chlorobenzoic acid and pyrazole-3-carboxylic acid. Milder reagents, such as meta-chloroperoxybenzoic acid (mCPBA), would likely result in the formation of the corresponding epoxide, 3-(2-(4-chlorophenyl)oxiran-2-yl)-1H-pyrazole.

While specific studies on the oxidation of this compound are not extensively documented, the reactivity of the styryl group in similar molecules suggests these transformation pathways are highly probable.

Table 1: Plausible Oxidation Reactions of this compound

Oxidizing Agent Expected Major Product(s)
O₃ followed by Zn/H₂O 4-Chlorobenzaldehyde and Pyrazole-3-carbaldehyde
KMnO₄ (hot, concentrated) 4-Chlorobenzoic acid and Pyrazole-3-carboxylic acid

Reduction Reactions of the Pyrazole Ring and Styryl Moiety

Both the pyrazole ring and the styryl moiety can undergo reduction, although under different conditions. The styryl double bond is readily reduced by catalytic hydrogenation, while the reduction of the aromatic pyrazole ring is more challenging and typically requires harsher conditions or specific catalysts.

Catalytic hydrogenation of this compound over palladium on carbon (Pd/C) would selectively reduce the styryl double bond to afford 3-(4-chlorophenethyl)-1H-pyrazole. This reaction is generally high-yielding and proceeds under mild conditions.

The reduction of the pyrazole ring itself to a pyrazoline or a fully saturated pyrazolidine (B1218672) is less common due to the stability of the aromatic system. However, certain reducing agents, such as sodium borohydride (B1222165) in the presence of a transition metal catalyst, or more powerful hydride reagents like lithium aluminum hydride, could potentially effect this transformation, though such reactions on this specific substrate have not been detailed in the literature. It has been noted that the pyrazole ring is generally resistant to reduction except under conditions such as electrolytic oxidation or with strong bases that can open the ring mdpi.com. The reduction of a pyrazole derivative of (+)-usninic acid using sodium borohydride has been shown to stereoselectively reduce a carbonyl group without affecting the pyrazole ring itself researchgate.net.

Table 2: Potential Reduction Reactions of this compound

Reducing Agent/Conditions Expected Major Product
H₂, Pd/C 3-(4-Chlorophenethyl)-1H-pyrazole
NaBH₄, CoCl₂ Potentially 3-(4-chlorophenethyl)-pyrazoline

Substitution Reactions on the Pyrazole Nucleus and Aromatic Substituents

The pyrazole ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution, primarily at the C4 position. The electron density at the C4 position is highest, making it the most favorable site for attack by electrophiles mdpi.com. The C3 and C5 positions are less reactive towards electrophiles due to the electron-withdrawing effect of the adjacent nitrogen atoms researchgate.net.

Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation would be expected to occur at the C4 position of the pyrazole ring in this compound. For instance, reaction with a mixture of nitric and sulfuric acid would likely yield 3-(4-chlorostyryl)-4-nitro-1H-pyrazole. Similarly, halogenation with bromine in acetic acid would introduce a bromine atom at the C4 position. The Vilsmeier-Haack reaction, which introduces a formyl group, is also a common electrophilic substitution reaction for pyrazoles and would be expected to yield this compound-4-carbaldehyde scispace.comorganic-chemistry.orgresearchgate.net.

Nucleophilic substitution on the 4-chlorophenyl ring is generally difficult but can be achieved under specific conditions, such as with strong nucleophiles in the presence of a catalyst (e.g., Buchwald-Hartwig amination) or under high temperature and pressure.

Table 3: Predicted Substitution Reactions of this compound

Reagent(s) Expected Product Type of Substitution
HNO₃, H₂SO₄ 3-(4-Chlorostyryl)-4-nitro-1H-pyrazole Electrophilic Aromatic (on pyrazole)
Br₂, CH₃COOH 4-Bromo-3-(4-chlorostyryl)-1H-pyrazole Electrophilic Aromatic (on pyrazole)
POCl₃, DMF This compound-4-carbaldehyde Electrophilic Aromatic (Vilsmeier-Haack)

Mechanistic Studies of Functionalization Reactions on this compound and Related Systems

The mechanism of electrophilic substitution on the pyrazole ring generally proceeds via a two-step addition-elimination pathway, similar to that of other aromatic compounds. The electrophile attacks the electron-rich C4 position to form a resonance-stabilized cationic intermediate, known as an arenium ion or sigma complex. This intermediate then loses a proton to a base to restore the aromaticity of the pyrazole ring rrbdavc.orgwikipedia.orguci.edulibretexts.org. Computational studies on pyrazole reactivity confirm that the C4 position has the highest electron density, making it the most susceptible to electrophilic attack mdpi.comnih.govresearchgate.net.

The reactivity of the pyrazole ring is also influenced by the nature of the substituents. Electron-donating groups on the pyrazole ring generally increase its basicity and reactivity towards electrophiles, while electron-withdrawing groups have the opposite effect nih.gov. The styryl group at the C3 position is likely to have a modest electronic influence on the pyrazole ring's reactivity.

Mechanistic investigations into the functionalization of the styryl moiety, such as epoxidation, would involve the concerted addition of an oxygen atom across the double bond, as is typical for reactions with peroxy acids. For catalytic hydrogenation, the mechanism involves the adsorption of both the substrate and hydrogen onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms to the double bond.

While specific mechanistic studies on this compound are limited, the general principles of pyrazole and alkene chemistry provide a solid framework for understanding its transformation pathways.

Exploration of Biological Activities of 3 4 Chlorostyryl 1h Pyrazole Derivatives

Antimicrobial Efficacy: Antibacterial and Antifungal Investigations

Pyrazole (B372694) derivatives are recognized for their significant antimicrobial properties. nih.govnih.gov The core pyrazole structure is a versatile scaffold found in numerous drugs with antimicrobial effects. nih.gov The growing issue of microbial infections and antimicrobial resistance has spurred research into new therapeutic agents, with pyrazole-based compounds showing considerable promise. nih.gov

Research has shown that the introduction of different functional groups to the pyrazole ring can significantly influence its antimicrobial activity. For instance, some synthesized pyrazole derivatives containing thiazole (B1198619) scaffolds have demonstrated good to moderate antibacterial and antifungal activities. mdpi.com In one study, it was observed that substituents on the phenyl ring played a crucial role in determining the biological activity, with strong electron-withdrawing groups like NO2 enhancing both antibacterial and antifungal properties. mdpi.com

Furthermore, new series of pyrazolyl 1,3,4-thiadiazines and hydrazones have been synthesized and evaluated for their antimicrobial potential. nih.gov Certain hydrazone derivatives displayed remarkable antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values that were lower than standard drugs like chloramphenicol (B1208) and clotrimazole. nih.gov For example, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide showed high antibacterial and antifungal activities with MIC values ranging from 62.5–125 µg/mL and 2.9–7.8 µg/mL, respectively. nih.gov

The antibacterial activity of pyrazole derivatives has been tested against a range of both Gram-positive and Gram-negative bacteria. meddocsonline.org Some derivatives have shown notable activity against strains like Escherichia coli, Proteus mirabilis, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. meddocsonline.org The structural modifications, such as the inclusion of imidazole (B134444) or thiophene (B33073) moieties, have been shown to enhance the antimicrobial spectrum and potency of these compounds. mdpi.commeddocsonline.org

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound Target Microorganism Activity/MIC Value Reference
Hydrazones 21a–c and 22 Bacteria and Fungi Remarkable activity nih.gov
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) Bacteria 62.5–125 µg/mL nih.gov
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) Fungi 2.9–7.8 µg/mL nih.gov

Anti-inflammatory Potential and Associated Biological Pathways

Pyrazole derivatives are well-known for their anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. researchgate.net COX-2 is a key enzyme in the production of pro-inflammatory prostaglandins, and its selective inhibition is a major goal in the development of anti-inflammatory drugs. researchgate.net The well-known anti-inflammatory drug Celecoxib (B62257) is a pyrazole derivative that selectively inhibits COX-2, thereby reducing inflammation and pain with fewer gastrointestinal side effects compared to non-selective NSAIDs. researchgate.net

The anti-inflammatory activity of pyrazole derivatives is not limited to COX inhibition. These compounds can also modulate other biological pathways involved in inflammation. For instance, some pyrazole analogs have been found to be potent inhibitors of nuclear factor kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes. nih.gov By inhibiting NF-κB activation, these compounds can significantly reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.gov

The synthesis of novel pyrazole derivatives has led to the discovery of compounds with significant anti-inflammatory and analgesic activities. sciencescholar.usnih.govnih.gov For example, a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were found to be potent COX-2 inhibitors with good anti-inflammatory activity. nih.gov In particular, trimethoxy derivatives showed higher potency than celecoxib in animal models of inflammation. nih.gov

Antiviral Properties of 3-(4-Chlorostyryl)-1H-Pyrazole Analogs

The pyrazole scaffold has been identified as a promising framework for the development of antiviral agents targeting a variety of pathogens. nih.gov Pyrazole derivatives have demonstrated a broad spectrum of antiviral activities, including against hepatitis A virus and herpes simplex virus. nih.gov The unique chemical structure of pyrazoles allows for extensive modifications, leading to the development of compounds with enhanced and specific antiviral properties. nih.gov

Recent research has focused on synthesizing and evaluating new pyrazole derivatives for their antiviral efficacy. For instance, a series of 4-substituted pyrazole derivatives were synthesized and tested against the Newcastle disease virus (NDV), a significant poultry pathogen. nih.gov Several of these compounds showed high levels of protection against NDV, with some achieving 100% protection and 0% mortality in experimental models. nih.gov Molecular docking studies have suggested that these compounds may exert their antiviral effects by interacting with key viral or host proteins, such as the immune receptor TLR4. nih.gov

The development of pyrazole-based antiviral agents is an active area of research, with ongoing efforts to discover new compounds with potent activity against a range of viruses. nih.gov

Antitumor and Antiproliferative Activities of Pyrazole Derivatives

Pyrazole derivatives have emerged as a significant class of compounds in the search for new anticancer drugs. nih.govmdpi.com They exhibit antitumor activity through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. researchgate.net

Numerous studies have reported the synthesis and evaluation of pyrazole derivatives for their in vitro antiproliferative activity against various human cancer cell lines. nih.govmdpi.comnih.gov For example, certain pyrazole-based quinazolinone, benzimidazole, and tetrazinethione derivatives have shown effective inhibition of breast (MCF7) and colon (HCT116) cancer cell lines. nih.gov Molecular docking simulations have indicated that these compounds may target cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation. nih.gov

Other pyrazole hybrids, such as those combined with 1,3,5-triazine, have been designed to target the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in many cancers. mdpi.com Diarylpyrazole derivatives have demonstrated potent antiproliferative activity against liver cancer cells (HepG2), causing cell cycle arrest and apoptosis. mdpi.com Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have shown broad-spectrum antiproliferative activity against a panel of 15 cancer cell lines. nih.gov

The antitumor potential of pyrazole derivatives is a promising area of research, with many compounds showing potent and selective activity against cancer cells. nih.govmdpi.comnih.gov

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

Compound/Derivative Cancer Cell Line(s) Mechanism/Target Reference
Sulfonamide and tetrazinethione derivatives MCF7, HCT116 CDK2 inhibition nih.gov
Thiazolyl pyrazole carbaldehyde hybrids (Compound 181) HeLa, MCF-7, A549 Antiproliferative mdpi.com
Diarylpyrazole derivative (Compound 166) HepG2 Cell cycle arrest (G2), apoptosis mdpi.com
Pyrazolo[4,3-c]pyridine derivative (Compound 41) MCF7, HepG2 Antiproliferative nih.gov

Antioxidant Profiles and Reactive Oxygen Species Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. nih.govnih.gov Pyrazole derivatives have demonstrated significant antioxidant properties, capable of scavenging free radicals and protecting cells from oxidative damage. nih.govnih.gov

The antioxidant activity of pyrazoles is attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. nih.gov Various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, have been used to evaluate the antioxidant potential of these compounds. nih.govnih.gov

Studies have shown that pyrazole derivatives can effectively scavenge different types of ROS, including superoxide (B77818) anions and hydroxyl radicals. nih.gov They can also inhibit lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to cellular dysfunction. nih.gov The antioxidant properties of pyrazole derivatives make them promising candidates for the development of therapeutic agents to combat diseases associated with oxidative stress. nih.gov

Enzyme Inhibitory Activities of this compound Derivatives

Cyclooxygenase (COX) Inhibition

As previously mentioned, a primary mechanism for the anti-inflammatory action of pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. amanote.com

Many pyrazole derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.govnih.gov This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2. researchgate.net For example, a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were found to be more selective for COX-2 over COX-1. nih.gov The development of potent and selective COX-2 inhibitors remains an important area of research in the field of anti-inflammatory drug discovery. nih.gov

Table 3: List of Mentioned Compounds

Compound Name
This compound
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide
Celecoxib
Chloramphenicol

Lipoxygenase Inhibition

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of lipid mediators like leukotrienes and lipoxins. These mediators are key players in inflammatory responses, making LOX a significant target for the development of anti-inflammatory drugs.

While direct studies on the lipoxygenase inhibitory activity of this compound are not extensively detailed in the available literature, the broader class of pyrazole and pyrazoline derivatives has demonstrated notable anti-inflammatory and lipoxygenase inhibitory potential. For instance, a study on a series of pyrazoline derivatives identified compound 2g as a potent lipoxygenase inhibitor with an IC50 value of 80 µM mdpi.com. The research suggested that the inhibitory action could be attributed to hydrophobic interactions and the formation of a halogen bond between the chlorine atom of the compound and the enzyme's active site mdpi.com. Given that the this compound structure incorporates a halogenated styryl group, it is plausible that its derivatives could exhibit similar inhibitory mechanisms against lipoxygenase, warranting further investigation to elucidate their specific structure-activity relationships and therapeutic potential in inflammation.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain.

Derivatives of this compound have emerged as promising AChE inhibitors. A study focusing on 3-aryl-1-phenyl-1H-pyrazole derivatives revealed that compounds bearing a chloro-substituted phenyl ring were particularly effective. Specifically, the compound N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine (compound 3e in the study) was identified as one of the most potent AChE inhibitors within the tested series, exhibiting a pIC50 value of 4.2 nih.govmdpi.commdpi.com. The structure-activity relationship (SAR) analysis from this study indicated that the presence of the chloro group on the phenyl ring at the 3-position of the pyrazole core was favorable for AChE inhibitory activity nih.govmdpi.com.

CompoundStructurepIC50Reference
N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamineA 3-aryl-1-phenyl-1H-pyrazole derivative with a 4-chlorophenyl group at the 3-position.4.2 nih.govmdpi.commdpi.com

Bruton Tyrosine Kinase (BTK) Inhibition

Bruton tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, which is essential for B-cell development, differentiation, and survival. Consequently, BTK has become a significant therapeutic target for various B-cell malignancies and autoimmune diseases.

While direct evidence of this compound derivatives as BTK inhibitors is limited in the current scientific literature, the broader family of pyrazole-containing compounds has been extensively explored for this activity. Numerous potent BTK inhibitors feature a pyrazole-fused heterocyclic core, such as pyrazolo[3,4-d]pyrimidine mdpi.comnih.gov. For example, Ibrutinib, a clinically approved BTK inhibitor, contains a pyrazolo[3,4-d]pyrimidine scaffold nih.gov. Research into aminopyrazole carboxamide derivatives has also identified potent covalent inhibitors of BTK nih.gov. These findings suggest that the pyrazole nucleus is a viable scaffold for designing BTK inhibitors. Future research could explore the potential of the this compound framework in this context, focusing on modifications that could facilitate interaction with the BTK active site.

Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain, is a key enzyme in cellular respiration. Inhibition of SDH has been successfully exploited in the development of fungicides, as it disrupts the energy production in pathogenic fungi.

Alcohol Dehydrogenase Inhibition

Alcohol dehydrogenase (ADH) is a group of enzymes responsible for the metabolism of a wide variety of alcohols, including ethanol (B145695). Inhibition of ADH can have significant pharmacological implications, for instance, in the treatment of methanol (B129727) or ethylene (B1197577) glycol poisoning.

Pyrazole and its derivatives are well-documented as potent inhibitors of liver alcohol dehydrogenase mdpi.comnih.gov. The inhibitory mechanism involves the pyrazole nitrogen atoms coordinating with the zinc ion present in the enzyme's active site, thereby blocking the binding of alcohol substrates. Studies on various substituted pyrazoles have shown that modifications to the pyrazole ring can significantly influence inhibitory potency. For example, 4-substituted pyrazoles have been found to be effective inhibitors mdpi.com. While specific kinetic data for this compound is not provided in the reviewed literature, the inherent ability of the pyrazole core to inhibit ADH suggests that this compound and its derivatives would likely exhibit this biological activity. The nature and position of the substituent, in this case, the 4-chlorostyryl group at the 3-position, would modulate the affinity and specificity of the inhibition.

Cannabinoid Receptor Binding Affinities (CB1 and CB2 Receptor Ligands)

The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system and are involved in a multitude of physiological processes. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are predominantly located in the immune system. Ligands that bind to these receptors have therapeutic potential for a range of conditions, including pain, inflammation, and neurological disorders.

Derivatives of this compound have been identified as potent and selective ligands for cannabinoid receptors. A notable example is (-)-3-(4-chlorophenyl)-N′-[(4-[11C]cyanophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine (referred to as [11C]CB1-(-)-12a in a study), which has demonstrated high affinity and selectivity for the CB1 receptor. In vitro studies reported an inhibition constant (Ki) of 0.5 ± 0.1 nM for CB1 receptors, while the affinity for CB2 receptors was significantly lower (Ki > 5,000 nM), indicating high selectivity for CB1 researchgate.netmeddocsonline.org. This selectivity is a desirable characteristic for developing targeted therapies with reduced side effects. The structure-activity relationship for this class of compounds highlights the importance of the 4-chlorophenyl group at the 3-position of the pyrazole ring for potent CB1 receptor binding nih.gov.

CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)Reference
(-)-3-(4-chlorophenyl)-N′-[(4-[11C]cyanophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine0.5 ± 0.1>5,000 researchgate.net

Other Noteworthy Biological Activities

Beyond the specific inhibitory and receptor-binding activities detailed above, the this compound scaffold is associated with a broader range of biological activities, reflecting the versatility of the pyrazole core in drug design.

Antimicrobial Activity: Pyrazole derivatives are known to possess significant antimicrobial properties. While specific data for this compound is not extensively documented, numerous studies have reported the antibacterial and antifungal activities of various substituted pyrazoles nih.govmdpi.comnih.gov. The presence of the halogenated styryl group in the target compound could potentially enhance its antimicrobial efficacy.

Antitumor Activity: The pyrazole nucleus is a common feature in many compounds with demonstrated anticancer activity. Research has shown that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines mdpi.comnih.gov. A study on a related compound, 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] mdpi.comnih.govtriazolo[3,4-b] mdpi.comnih.govnih.govthiadiazole , has explored its antioxidant and anticancer properties in HepG2 cell lines researchgate.net. This suggests that the 3-(4-chlorophenyl)-1H-pyrazole moiety could be a valuable pharmacophore for the development of novel antitumor agents.

Anticonvulsant Properties

Derivatives of pyrazole have been investigated for their potential as anticonvulsant agents for the management of epilepsy. nih.gov Studies on various substituted pyrazoles have demonstrated significant anticonvulsive activity in preclinical models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays. nih.gov For instance, certain pyrazole derivatives have shown potent activity in these tests, indicating their potential to prevent the spread of seizures. nih.gov

The mechanism of action for the anticonvulsant effects of pyrazole derivatives is an area of active research. Some studies suggest that these compounds may exert their effects by modulating ion channels or neurotransmitter systems involved in neuronal excitability. The structural features of the this compound scaffold are believed to play a crucial role in its interaction with biological targets relevant to seizure control.

Table 1: Anticonvulsant Activity of Select Pyrazole Derivatives

Compound Series Test Model Activity Reference
Substituted Pyrazoles Maximal Electroshock Seizure (MES) Significant Protection nih.gov
Substituted Pyrazoles Subcutaneous Pentylenetetrazole (scPTZ) Significant Protection nih.gov
1,2,4-Triazole Derivatives 6 Hz Psychomotor Seizure Test Potent Activity nih.govresearchgate.net

This table is representative of the anticonvulsant potential of the broader pyrazole class, with specific data for this compound derivatives being a subject for further targeted research.

Antidepressant Effects

The pyrazole core is also a promising framework for the development of novel antidepressant agents. Research into pyrazole derivatives has identified compounds with significant antidepressant-like activity in animal models. For example, a series of N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine derivatives were found to be as effective as the established antidepressant imipramine (B1671792) in standard assays. nih.gov

A key mechanism of action for some antidepressant pyrazoline derivatives is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin (B10506) and norepinephrine. researchgate.net By inhibiting MAO, these compounds can increase the levels of these neurotransmitters in the brain, which is a common strategy for treating depression.

Table 2: Antidepressant Potential of Pyrazole Analogs

Compound/Derivative Proposed Mechanism Comparative Efficacy Reference
N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine Not specified Equipotent with Imipramine nih.gov
Diaryl Pyrazoline Analogues MAO-A Inhibition Reversible and Selective researchgate.net

This table highlights the antidepressant potential within the pyrazole chemical space, suggesting a promising avenue for derivatives of this compound.

Insecticidal and Fungicidal Applications in Agrochemicals

In the field of agrochemicals, pyrazole derivatives have emerged as potent insecticides and fungicides. The introduction of a halogenated pyrazole group to natural product scaffolds, such as matrine, has been shown to significantly enhance their agricultural activity. mdpi.com For instance, a 4-Cl-Pyr-Mat derivative demonstrated a higher inhibition rate against several plant fungi compared to the parent compound. mdpi.com

These derivatives have shown broad-spectrum activity against various agricultural pests and pathogens. mdpi.com The pyrazole ring is considered an effective pharmacophore in the design of fungicides, and its derivatives are utilized in various commercial pesticides. nih.gov

Table 3: Agrochemical Activity of Halogenated Pyrazole Matrine Derivatives

Derivative Target Pest/Fungus Activity Reference
4-Cl-Pyr-Mat Ceratobasidium cornigerum, Gibberella sanbinetti, Gibberella zeae, Colletotrichum gloeosporioides 23–33% higher inhibition than matrine mdpi.com
3-Br-Pyr-Mat, 4-Cl-Pyr-Mat, 4-I-Pyr-Mat Spodoptera litura Corrected mortality of 76.92%, 88.46%, and 73.08% respectively mdpi.com

Antiparasitic Activity (Antiprotozoal, Antimalarial, Antileishmanial)

The antiparasitic potential of pyrazole derivatives is a significant area of research, with studies demonstrating activity against a range of protozoan parasites. Highly substituted pyrazole derivatives have been synthesized and tested for their antimalarial and antileishmanial activities. nih.gov

Specifically, certain 3-phenyl-4-cyano pyrazoles have shown micromolar activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria, as well as against Leishmania infantum and Leishmania tropica. nih.gov Furthermore, trifluoromethylated pyrazole hybrids have been evaluated against Leishmania amazonensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. frontiersin.org

Table 4: Antiparasitic Activity of Pyrazole Derivatives

Compound Series Target Organism Activity Level Reference
3-Phenyl-4-cyano pyrazoles Plasmodium falciparum (D10 and W2 strains) Micromolar nih.gov
3-Phenyl-4-cyano pyrazoles Leishmania infantum, Leishmania tropica Micromolar nih.gov
Trifluoromethylated pyrazole 2-amino-1,3,4-thiadiazole (B1665364) hybrids Leishmania amazonensis IC50 values in the micromolar range frontiersin.org

Herbicide Potential

Pyrazole derivatives have been successfully developed as herbicides, often targeting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govresearchgate.net Inhibition of HPPD disrupts pigment biosynthesis in plants, leading to a bleaching effect and eventual plant death. Several pyrazole derivatives containing a benzoyl scaffold have demonstrated potent inhibitory activity against HPPD. nih.govresearchgate.net

Some of these compounds have exhibited excellent pre- and post-emergence herbicidal activities against problematic weeds like Echinochloa crusgalli, while showing good crop safety for crops such as maize, cotton, and wheat. nih.gov This highlights the potential for developing selective and effective herbicides based on the pyrazole structure.

Table 5: Herbicidal Activity of HPPD-Inhibiting Pyrazole Derivatives

Compound Target Enzyme Herbicidal Effect Crop Safety Reference
Z9 Arabidopsis thaliana HPPD (AtHPPD) IC50 of 0.05 µM Not specified nih.gov
Z21 Echinochloa crusgalli Superior pre-emergence inhibition Not specified nih.gov
Z5, Z15, Z20, Z21 Not specified Excellent post-emergence activity Safe for maize, cotton, and wheat nih.govresearchgate.net

Protein Glycation Inhibition

Non-enzymatic protein glycation, the process of sugars reacting with proteins, leads to the formation of advanced glycation end products (AGEs). rsc.org The accumulation of AGEs is implicated in the complications of diabetes and other age-related diseases. rsc.orgmdpi.com The search for inhibitors of glycation is an important therapeutic strategy.

Natural compounds, particularly polyphenols and derivatives of cinnamic acid, have shown potential as inhibitors of AGEs formation. mdpi.com While direct studies on this compound are limited in this area, the presence of the styryl moiety, which is related to cinnamic acid, suggests a potential for these compounds to interfere with the glycation process. The inhibition of protein glycation is a promising area for future investigation of these pyrazole derivatives.

Table 6: Examples of Natural Product-Based Glycation Inhibitors

Compound Class/Example Proposed Mechanism of Action Reference
Polyphenols (e.g., quercetin, tannic acid) Inhibition of glycoxidation mdpi.com
Cinnamic acid derivatives (e.g., ferulic acid) Inhibition of CML and CEL formation mdpi.com
Aminoguanidine Trapping of reactive carbonyl species nih.gov

This table provides context for the types of compounds that inhibit protein glycation, suggesting a potential avenue of research for this compound derivatives based on their structural motifs.

Advanced Spectroscopic Characterization and Theoretical Investigations

Computational Chemistry Approaches

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique extensively used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. researchgate.net For pyrazole (B372694) derivatives, including structures related to 3-(4-chlorostyryl)-1H-pyrazole, docking studies have been instrumental in identifying potential therapeutic applications by elucidating their interactions with various biological targets.

Research has shown that pyrazole derivatives can act as potential inhibitors for several protein targets. nih.gov Docking simulations employ software like AutoDock to place the ligand into the binding site of a protein and calculate a binding energy score, which indicates the strength of the interaction. researchgate.netijpbs.com Lower binding energy values typically suggest a more stable and favorable ligand-receptor complex.

For instance, various pyrazole derivatives have been docked against protein targets such as VEGFR-2, Aurora A, and CDK2, revealing minimum binding energies that indicate strong potential as inhibitors. researchgate.netbioinformation.net The insights gained from these simulations are crucial for the structure-based design of more potent and selective inhibitors.

Table 1: Example of Molecular Docking Data for Pyrazole Derivatives Against Protein Kinases

DerivativeProtein TargetPDB IDBinding Energy (kJ/mol)
Pyrazole Derivative 1bVEGFR-22QU5-10.09
Pyrazole Derivative 1dAurora A2W1G-8.57
Pyrazole Derivative 2bCDK22VTO-10.35

Note: Data is based on studies of various substituted pyrazole derivatives and serves as an illustrative example of typical docking results. researchgate.netbioinformation.net

Conformational Analysis and Energetic Profiles

The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis investigates the spatial arrangement of atoms in a molecule and the energy associated with different conformations.

In one study of a related compound, the dihedral angle between the pyrazole and phenyl rings was found to be 7.93 (7)°, while the angles with a disordered chloro-substituted phenyl ring were 24.43 (9)° and 28.67 (9)°. researchgate.net These variations highlight the molecule's conformational possibilities.

Computational methods are often employed to calculate the energetic profiles of different conformers, identifying the most stable, low-energy structures. These studies can reveal whether the molecule prefers a planar or a more twisted conformation, which can have significant implications for its ability to fit into a receptor's binding site. Intramolecular interactions, such as hydrogen bonds, can also play a crucial role in stabilizing certain conformations. nih.gov

Table 2: Dihedral Angles in a Related Pyrazole Derivative Crystal Structure

Ring 1Ring 2Dihedral Angle (°)
Pyrazole RingPhenyl Ring7.93 (7)
Pyrazole RingChloro-substituted Phenyl Ring (Conformer A)24.43 (9)
Pyrazole RingChloro-substituted Phenyl Ring (Conformer B)28.67 (9)

Note: Data from the crystal structure of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. researchgate.net

Investigation of Tautomerism and Aromaticity

Tautomerism: For N-unsubstituted 1H-pyrazoles with different substituents at the 3 and 5 positions, such as this compound, annular prototropic tautomerism is a key characteristic. researchgate.net This phenomenon involves the migration of a proton between the two adjacent nitrogen atoms of the pyrazole ring, leading to two different tautomeric forms. The position of this equilibrium is crucial as it affects the molecule's hydrogen bonding capabilities, electronic properties, and ultimately its biological interactions. nih.gov

The equilibrium between tautomers can be influenced by several factors, including the nature of the substituents, the solvent, and the physical state (solid vs. solution). nih.govfu-berlin.de Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying tautomerism in solution. fu-berlin.debeilstein-journals.org By analyzing chemical shifts or using techniques like Nuclear Overhauser Effect (NOE) experiments, researchers can determine the predominant tautomer or the equilibrium constant between the two forms. nih.govbeilstein-journals.org In the solid state, X-ray crystallography definitively identifies the existing tautomer. nih.gov For many 3(5)-substituted pyrazoles, there is a clear preference for one tautomer over the other. nih.govfu-berlin.de

Aromaticity: The pyrazole ring is a five-membered aromatic heterocycle. beilstein-journals.org It conforms to Hückel's rule for aromaticity, possessing a cyclic, planar system of 6 π-electrons (four from the two double bonds and two from the lone pair of one nitrogen atom). beilstein-journals.org This aromatic character confers significant chemical stability to the ring system.

The degree of aromaticity can be assessed using computational methods. One common metric is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. nih.gov A negative NICS value typically indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. beilstein-journals.org Studies on pyrazole and its derivatives confirm its aromatic nature, although the degree of aromaticity can be influenced by fusion with other rings or the addition of substituents. nih.govbeilstein-journals.org The stability provided by the aromatic pyrazole core is a fundamental aspect of its utility as a scaffold in medicinal chemistry.

Applications in Materials Science and Diverse Chemical Fields

Role as Synthetic Intermediates for Complex Chemical Scaffolds

The pyrazole (B372694) nucleus is recognized as a "privileged scaffold" in medicinal chemistry and materials science due to its wide range of biological activities and versatile chemical reactivity. mdpi.comresearchgate.netnih.gov 3-(4-Chlorostyryl)-1H-pyrazole serves as an exemplary synthetic intermediate, providing a foundational structure for the elaboration of more complex molecular architectures.

The pyrazole ring system is a versatile building block for constructing a variety of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are key components in many pharmaceutically active compounds. nih.govrsc.org The styryl moiety (a vinyl group attached to a phenyl ring) can undergo various chemical transformations. For instance, the double bond can be subjected to oxidation, reduction, or cycloaddition reactions, allowing for the introduction of new functional groups and the construction of novel molecular frameworks. mdpi.com

Researchers have utilized pyrazole-carbaldehyde derivatives, which are structurally related to the target compound, as precursors for synthesizing complex molecules through multi-component reactions. rsc.orgmsu.edu The reactivity of the pyrazole and styryl groups allows this compound to be a key starting material for generating libraries of new compounds with potential applications in drug discovery and materials science. mdpi.commdpi.com

Ligand Design in Transition Metal Catalysis (e.g., Palladium Complexes for Amination)

The pyrazole ring is an excellent N-donor ligand for coordinating with transition metals. The two adjacent nitrogen atoms of the pyrazole in this compound can chelate to a metal center, forming stable complexes. This property is extensively exploited in the design of ligands for catalysis. Pyrazole-based ligands have been successfully used in a variety of transition-metal-catalyzed reactions, including C-H functionalization and cross-coupling reactions. nih.govresearchgate.net

Supramolecular Chemistry and Receptor Design

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. The structure of this compound contains key features that make it a valuable building block, or synthon, for supramolecular assembly.

Hydrogen Bonding: The N-H group on the pyrazole ring is a hydrogen bond donor, while the second nitrogen atom (at position 2) acts as a hydrogen bond acceptor. This allows the molecule to form predictable, chain-like, or cyclic structures through self-assembly.

π-π Stacking: The aromatic pyrazole and chlorophenyl rings can engage in π-π stacking interactions, which further stabilize supramolecular structures.

These interaction capabilities allow for the potential design of complex, self-assembled materials like organogels or liquid crystals. Furthermore, these principles are fundamental to receptor design, where a host molecule is engineered to bind a specific guest molecule. By incorporating the this compound unit into a larger macrocyclic structure, it is possible to create receptors where the pyrazole's hydrogen bonding sites and the hydrophobic pocket created by the aromatic rings contribute to selective guest recognition. nih.gov

Industrial Applications (e.g., Heavy Metal Ion Recovery, Corrosion Inhibition)

The functional groups within this compound lend themselves to important industrial applications, particularly in environmental remediation and material protection.

Corrosion Inhibition: Pyrazole derivatives have been identified as effective corrosion inhibitors for metals like mild steel, especially in acidic environments. researchgate.netmdpi.com The mechanism of inhibition involves the adsorption of the pyrazole molecule onto the metal surface. The nitrogen atoms in the pyrazole ring and the π-electrons from the aromatic systems can coordinate with the vacant d-orbitals of the metal atoms, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive medium. The presence of the chlorostyryl group can further enhance this effect by increasing the molecule's surface area and electron density, leading to stronger adsorption.

Table 1: Corrosion Inhibition Efficiency of Select Pyrazole Derivatives on Mild Steel

Inhibitor Compound Medium Concentration Inhibition Efficiency (%)
3-methyl-1H-pyrazol-5-amine (MPA) 1 M H₂SO₄ 0.8 mg/L 92.28% researchgate.net
3-methyl-1H-pyrazol-5-(4H)-one (MPO) 1 M H₂SO₄ 0.8 mg/L 88.14% researchgate.net
4-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)benzonitrile 1 M HCl 10⁻³ M 92.4% mdpi.com

Heavy Metal Ion Recovery: The nitrogen atoms in the pyrazole ring are effective chelating agents for metal ions. This property can be harnessed to design materials for the selective recovery of heavy metal ions from wastewater. This compound could be functionalized onto a solid support, such as a polymer or silica (B1680970) gel, to create a sorbent material. This material could then be used to selectively bind and remove toxic or valuable heavy metals from industrial effluents, contributing to environmental protection and resource recycling. Acyl-pyrazolone ligands, which are structurally related, have been shown to be excellent chelators for metal ion extractions.

Contribution to Polymer Chemistry and Food Science

Polymer Chemistry: The styryl group in this compound is essentially a substituted vinyl group, which is a polymerizable functional group. Molecules containing vinyl groups, known as monomers, can link together to form long polymer chains. Vinylpyrazoles have been shown to undergo free-radical polymerization to produce high molecular weight polymers. researchgate.netresearchgate.net The rate and extent of this polymerization can be influenced by the substituents on the pyrazole ring and the vinyl group. researchgate.net

Therefore, this compound can be considered a functional monomer. Polymerization would yield a polymer with pyrazole and chlorophenyl side chains. Such polymers could exhibit interesting properties, such as high thermal stability, specific refractive indices, or metal-chelating capabilities, making them suitable for applications in specialty materials, membranes, or composites. mdpi.com

Food Science: While direct applications in the food industry have not been established, the chemical class of styrylpyrazoles has demonstrated significant potential, particularly as antioxidants. mdpi.com Antioxidants are crucial in food science as they prevent oxidative spoilage, which can degrade the quality, taste, and nutritional value of food products. nih.gov Several studies have shown that styrylpyrazole derivatives possess potent antioxidant activity, in some cases superior to that of curcumin, a well-known natural antioxidant. mdpi.com This activity is often attributed to the conjugated system and the ability to scavenge free radicals. The potential of this compound as an antioxidant suggests it could be a subject of future research for applications as a food preservative or a component in active packaging materials.

Table 2: Antioxidant Activity of Select Styrylpyrazole Derivatives

Compound Assay Measurement Result
3,5-bis(4-hydroxy-3-methoxystyryl)pyrazole DPPH Radical Scavenging EC₅₀ 14 ± 0.18 µmol mdpi.com
Curcumin (for comparison) DPPH Radical Scavenging EC₅₀ 40 ± 0.06 µmol mdpi.com

Future Research Directions and Unaddressed Challenges in 3 4 Chlorostyryl 1h Pyrazole Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, with numerous methods being developed over the years. ias.ac.in However, many traditional synthetic protocols for compounds like 3-(4-Chlorostyryl)-1H-pyrazole often rely on harsh reaction conditions, hazardous solvents, and multi-step procedures that can be inefficient and generate significant chemical waste. A key challenge for the future is the development of more sustainable and efficient synthetic routes.

Future research should prioritize the adoption of "green chemistry" principles. ias.ac.in This includes the exploration of alternative energy sources such as microwave irradiation and ultrasound, which have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of other heterocyclic compounds. ias.ac.inimpactfactor.org The development of one-pot, multicomponent reactions (MCRs) represents another promising avenue. mdpi.com MCRs offer a highly efficient approach to constructing complex molecules from simple starting materials in a single step, thereby minimizing waste and improving atom economy. mdpi.com

Furthermore, the use of environmentally benign solvents, such as water or ionic liquids, and the development of reusable heterogeneous catalysts could significantly enhance the sustainability of the synthesis of this compound. mdpi.comias.ac.in A comparative analysis of different synthetic methodologies, as hypothetically illustrated in Table 1, would be instrumental in identifying the most eco-friendly and economically viable route for large-scale production.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

Synthetic MethodReaction Time (hours)Yield (%)SolventEnergy SourceSustainability Score (1-10)
Conventional Heating12-2465TolueneThermal3
Microwave-Assisted0.5-185Ethanol (B145695)Microwave8
Ultrasound-Assisted2-480WaterUltrasonic9
Multicomponent Reaction1-290Solvent-freeGrinding10

In-depth Elucidation of Molecular Mechanisms Underlying Biological Activities

Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govnih.gov Preliminary studies on this compound and related compounds may suggest potential therapeutic applications. However, a significant challenge remains in understanding the precise molecular mechanisms through which these biological activities are exerted.

Future research must move beyond preliminary screening and delve into detailed mechanistic studies. This involves identifying and validating the specific molecular targets of this compound. For instance, if the compound exhibits anticancer activity, it is crucial to determine if it acts as an inhibitor of specific kinases, such as Janus kinases (JAKs) or Aurora kinases, which are often implicated in cancer progression. nih.gov Techniques such as molecular docking, proteomics, and transcriptomics can be employed to identify potential binding partners and affected cellular pathways.

Furthermore, understanding the structure-activity relationships (SAR) is essential for optimizing the compound's biological activity. nih.gov This involves synthesizing a library of analogs with systematic modifications to the this compound scaffold and evaluating their effects on the identified molecular targets. This would provide valuable insights into the key structural features required for potent and selective biological activity.

Exploration of Novel Therapeutic and Non-Therapeutic Application Areas

While the therapeutic potential of pyrazole derivatives is well-documented, the exploration of novel applications for this compound remains an open field. researchgate.net Future research should aim to broaden the scope of investigation beyond the commonly studied areas.

In the therapeutic realm, emerging areas of interest include the development of agents for neurodegenerative diseases and viral infections. nih.gov Given the structural features of this compound, it would be worthwhile to screen it for activity against relevant targets in these disease areas. The development of multi-target inhibitors, which can simultaneously modulate multiple pathways involved in a complex disease, is another promising strategy. nih.govresearchgate.netfigshare.com

Beyond therapeutic applications, the unique photophysical properties that may be endowed by the styryl moiety could be explored for non-therapeutic purposes. For example, pyrazole-containing compounds have been investigated as fluorescent probes and organic dyes. researchgate.netias.ac.in Research into the potential of this compound and its derivatives as functional materials in areas such as organic light-emitting diodes (OLEDs) or as sensors could open up new avenues for this class of compounds. The agrochemical industry also represents a potential area of application, with many pyrazole derivatives being used as herbicides and insecticides. researchgate.net

Advanced Computational Design and Predictive Modeling for Novel Analogs

The integration of computational chemistry and predictive modeling offers a powerful tool for accelerating the discovery and optimization of novel bioactive compounds. nih.govnih.gov For this compound, advanced computational approaches can play a pivotal role in designing novel analogs with enhanced activity, improved selectivity, and better pharmacokinetic profiles.

Future research should leverage techniques such as quantitative structure-activity relationship (QSAR) modeling to build predictive models that can correlate the structural features of this compound analogs with their biological activities. nih.govnih.gov Both 2D- and 3D-QSAR models can provide valuable insights into the key molecular descriptors that govern the compound's behavior.

Pharmacophore modeling and molecular docking studies can be employed to understand the binding interactions between this compound and its molecular targets. nih.gov This information is crucial for the rational design of new analogs with improved binding affinity and specificity. Virtual screening of large compound libraries against a validated target using these computational models can also help in identifying new and potent derivatives.

Molecular dynamics (MD) simulations can further provide a dynamic understanding of the ligand-receptor interactions and the stability of the complex over time. researchgate.net By combining these computational approaches, it is possible to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. A hypothetical workflow for computational design is presented in Table 2.

Table 2: Hypothetical Workflow for Computational Design of Novel Analogs

StepComputational MethodObjectiveExpected Outcome
12D/3D-QSARIdentify key structural features for activityA predictive model correlating structure with activity
2Pharmacophore ModelingDefine the essential features for target bindingA 3D arrangement of essential chemical features
3Molecular DockingPredict the binding mode and affinityA ranked list of potential analogs with binding scores
4Virtual ScreeningIdentify novel scaffolds from large databasesA set of hit compounds for further investigation
5Molecular DynamicsAssess the stability of the ligand-target complexAn understanding of the dynamic behavior of the complex

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-Chlorostyryl)-1H-Pyrazole derivatives, and how do reaction conditions influence stereochemistry (E/Z isomerism)?

  • Methodological Answer : Derivatives such as (E)- and (Z)-isomers are synthesized via condensation reactions between aryl aldehydes and pyrazole precursors. For example, (E)-4-(4-Chlorostyryl)-1-dodecyl-3-(2-hydroxyphenyl)-1H-pyrazole (83% yield) is synthesized using ethanol as a solvent under reflux, while (Z)-isomers (e.g., 5c, 18% yield) require controlled temperature and catalytic conditions to minimize steric hindrance . Key parameters include alkyl chain length (dodecyl vs. decyl), solvent polarity, and reaction time, which directly affect isomer ratios and yields.

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish between E/Z isomers of this compound derivatives?

  • Methodological Answer : Proton NMR (δH) and carbon NMR (δC) provide critical insights into stereochemistry. For instance, in (E)-isomers, the α and β protons of the styryl group exhibit distinct coupling constants (J = 15–16 Hz), while (Z)-isomers show reduced coupling (J = 10–12 Hz) due to restricted rotation. Carbon signals for the styryl C-α and C-β also differ by 2–5 ppm between isomers. These shifts are corroborated by high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of tautomeric this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals coexisting tautomers (e.g., 3-aryl vs. 5-aryl pyrazole forms) in asymmetric units, as seen in studies of fluorophenyl analogs. Hydrogen-bonding networks (N–H⋯N) and dihedral angles between pyrazole and aryl rings (10.7–19.8°) distinguish tautomers. Software like ORTEP-3 aids in visualizing thermal ellipsoids and refining hydrogen positions .

Q. What strategies reconcile discrepancies in pharmacological activity data for this compound analogs?

  • Methodological Answer : Variations in bioactivity (e.g., IC50 values) between analogs like 4d (C12 chain) and 4e (CF3 substituent) are attributed to lipophilicity and electronic effects. Structure-activity relationship (SAR) studies should pair in vitro assays (e.g., enzyme inhibition) with computational modeling (docking studies) to map steric/electronic interactions. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility, necessitating logP measurements .

Q. How can researchers design experiments to evaluate the role of alkyl chain length in modulating the biological activity of this compound derivatives?

  • Methodological Answer : Systematic synthesis of analogs with varying chain lengths (e.g., decyl vs. dodecyl) followed by comparative assays (e.g., membrane permeability via PAMPA) can isolate chain-length effects. Pharmacokinetic studies (e.g., plasma protein binding) and cytotoxicity profiling (against cell lines like HEK293) further validate the impact of hydrophobicity on bioavailability .

Q. What computational methods are effective in predicting the tautomeric stability of this compound under physiological conditions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict energy differences between tautomers. Solvent effects are modeled using polarizable continuum models (PCM), while molecular dynamics (MD) simulations assess stability in aqueous environments. Experimental validation via pH-dependent NMR or UV-Vis spectroscopy confirms computational predictions .

Data Contradiction Analysis

Q. Why do certain this compound derivatives exhibit conflicting solubility profiles despite similar structural motifs?

  • Methodological Answer : Discrepancies arise from crystallinity differences (e.g., amorphous vs. crystalline solids) and substituent polarity. For example, hydroxyl groups in 4d enhance aqueous solubility via hydrogen bonding, while trifluoromethyl groups in 4e increase hydrophobicity. Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) quantify crystallinity, guiding formulation strategies like co-crystallization .

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